molecular formula C13H17NO2S B13473895 4-methyl-N-[(3-methylidenecyclobutyl)methyl]benzene-1-sulfonamide

4-methyl-N-[(3-methylidenecyclobutyl)methyl]benzene-1-sulfonamide

Cat. No.: B13473895
M. Wt: 251.35 g/mol
InChI Key: NNQSHLBJRVPLKJ-UHFFFAOYSA-N
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Description

4-methyl-N-[(3-methylidenecyclobutyl)methyl]benzene-1-sulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibacterial agents. This compound features a benzene ring substituted with a sulfonamide group and a cyclobutyl moiety, making it structurally unique.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-N-[(3-methylidenecyclobutyl)methyl]benzene-1-sulfonamide typically involves multi-step organic reactions. One common method includes the sulfonation of 4-methylbenzenesulfonyl chloride with an appropriate amine, followed by the introduction of the cyclobutyl moiety through a series of substitution reactions. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale sulfonation processes using automated reactors. The use of continuous flow chemistry can enhance the efficiency and scalability of the production. Quality control measures, such as chromatography and spectroscopy, are employed to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

4-methyl-N-[(3-methylidenecyclobutyl)methyl]benzene-1-sulfonamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine group.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.

    Substitution: Reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are used under controlled conditions.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted benzene derivatives depending on the reagent used.

Scientific Research Applications

4-methyl-N-[(3-methylidenecyclobutyl)methyl]benzene-1-sulfonamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.

    Biology: Studied for its potential biological activities, including antibacterial and antifungal properties.

    Medicine: Investigated for its potential use in drug development, particularly as an antibacterial agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-methyl-N-[(3-methylidenecyclobutyl)methyl]benzene-1-sulfonamide involves its interaction with specific molecular targets. In the case of its antibacterial activity, it may inhibit the synthesis of folic acid in bacteria, which is essential for their growth and replication. The sulfonamide group mimics the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase, thereby inhibiting its function and leading to bacterial cell death.

Comparison with Similar Compounds

Similar Compounds

    4-methylbenzenesulfonamide: Lacks the cyclobutyl moiety, making it less complex.

    N-[(3-methylidenecyclobutyl)methyl]benzenesulfonamide: Similar structure but without the methyl group on the benzene ring.

Uniqueness

4-methyl-N-[(3-methylidenecyclobutyl)methyl]benzene-1-sulfonamide is unique due to the presence of both the cyclobutyl moiety and the methyl group on the benzene ring. This combination of structural features may contribute to its distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C13H17NO2S

Molecular Weight

251.35 g/mol

IUPAC Name

4-methyl-N-[(3-methylidenecyclobutyl)methyl]benzenesulfonamide

InChI

InChI=1S/C13H17NO2S/c1-10-3-5-13(6-4-10)17(15,16)14-9-12-7-11(2)8-12/h3-6,12,14H,2,7-9H2,1H3

InChI Key

NNQSHLBJRVPLKJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NCC2CC(=C)C2

Origin of Product

United States

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